Cas no 1172923-95-3 (4-(2-Methylphenoxy)benzylamine Hydrochloride)

4-(2-Methylphenoxy)benzylamine Hydrochloride is a synthetic organic compound featuring a benzylamine core substituted with a 2-methylphenoxy group. Its hydrochloride salt form enhances stability and solubility, making it suitable for various research and pharmaceutical applications. The compound's structural features, including the aromatic ether linkage and amine functionality, contribute to its potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules. The presence of the methyl group on the phenoxy moiety may influence its binding properties in target interactions. This reagent is typically utilized in controlled laboratory settings for specialized synthetic pathways. Proper handling and storage under anhydrous conditions are recommended to maintain its integrity.
4-(2-Methylphenoxy)benzylamine Hydrochloride structure
1172923-95-3 structure
Product Name:4-(2-Methylphenoxy)benzylamine Hydrochloride
CAS No:1172923-95-3
MF:C14H16ClNO
MW:249.735942840576
MDL:MFCD03840157
CID:2615259
PubChem ID:17749866
Update Time:2025-05-19

4-(2-Methylphenoxy)benzylamine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • [4-(2-methylphenoxy)phenyl]methanamine,hydrochloride
    • AR1889
    • SR-01000325034-1
    • CS-0172166
    • 1172923-95-3
    • (4-(o-tolyloxy)Phenyl)methanamine hydrochloride
    • DTXSID60590038
    • 4-(2-Methylphenoxy)benzylamine, HCl
    • [4-(2-methylphenoxy)phenyl]methanamine;hydrochloride
    • 4-(2-METHYLPHENOXY)BENZYLAMINE HCL
    • SR-01000325034
    • AKOS027253712
    • (4-(O-tolyloxy)phenyl)methanaminehydrochloride
    • 1-[4-(2-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
    • 4-(2-Methylphenoxy)benzylamine hydrochloride
    • MFCD03840157
    • AS-45232
    • 4-(2-Methylphenoxy)benzylamine Hydrochloride
    • MDL: MFCD03840157
    • Inchi: 1S/C14H15NO.ClH/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13;/h2-9H,10,15H2,1H3;1H
    • InChI Key: IDBNSSKUNLLLNQ-UHFFFAOYSA-N
    • SMILES: Cl.O(C1C=CC(CN)=CC=1)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 249.0920418Da
  • Monoisotopic Mass: 249.0920418Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.3Ų

4-(2-Methylphenoxy)benzylamine Hydrochloride Security Information

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4-(2-Methylphenoxy)benzylamine Hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1172923-95-3)4-(2-Methylphenoxy)benzylamine Hydrochloride
Order Number:A908576
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:31
Price ($):508.0
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Additional information on 4-(2-Methylphenoxy)benzylamine Hydrochloride

Professional Introduction to 4-(2-Methylphenoxy)benzylamine Hydrochloride (CAS No. 1172923-95-3)

4-(2-Methylphenoxy)benzylamine Hydrochloride, identified by the Chemical Abstracts Service (CAS) number 1172923-95-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its hydrochloride salt form, exhibits a unique structural configuration that positions it as a promising candidate for various biochemical applications. The presence of both aromatic and aliphatic moieties in its molecular structure contributes to its distinct chemical properties, making it a subject of interest for scientists exploring novel therapeutic agents.

The molecular framework of 4-(2-Methylphenoxy)benzylamine Hydrochloride consists of a benzylamine group linked to a 2-methylphenoxy substituent, with the hydrochloride salt enhancing its solubility in aqueous environments. This solubility profile is particularly advantageous for formulating drug delivery systems and facilitating its incorporation into various biomedical assays. The compound's stability under standard laboratory conditions further underscores its utility in experimental settings, where consistent performance is paramount.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of amine-based compounds due to their versatile biological activities. 4-(2-Methylphenoxy)benzylamine Hydrochloride has been studied for its potential role in modulating neurotransmitter pathways, particularly in the context of central nervous system (CNS) disorders. Preliminary research indicates that this compound may interact with specific receptor targets, offering a novel approach to addressing neurological conditions such as depression and anxiety. The phenolic moiety present in its structure is known to contribute to its pharmacological effects, enabling interactions with enzymes and receptors that are critical for neuronal function.

One of the most compelling aspects of 4-(2-Methylphenoxy)benzylamine Hydrochloride is its synthetic accessibility, which allows for modifications that can fine-tune its biological activity. Researchers have leveraged this flexibility to develop derivatives with enhanced efficacy or reduced side effects. For instance, structural analogs of this compound have been investigated for their potential as scaffolds in drug design, aiming to optimize pharmacokinetic profiles. The ability to modify the 2-methylphenoxy group provides a strategic point for introducing variability, enabling the creation of compounds with tailored properties.

The hydrochloride salt form of 4-(2-Methylphenoxy)benzylamine Hydrochloride not only improves solubility but also enhances bioavailability, which is a critical factor in drug development. Studies have demonstrated that hydrochloride salts can enhance the absorption rate of active compounds when administered orally or intravenously. This property makes 4-(2-Methylphenoxy)benzylamine Hydrochloride an attractive candidate for clinical trials, where maximizing therapeutic efficacy is essential. Furthermore, its stability under storage conditions ensures that it remains viable for extended periods, reducing waste and improving cost-effectiveness in research and industrial applications.

Advances in computational chemistry have also played a pivotal role in understanding the interactions of 4-(2-Methylphenoxy)benzylamine Hydrochloride with biological targets. Molecular docking simulations have revealed potential binding affinities with receptors involved in pain modulation and inflammation response. These insights have guided experimental designs aimed at validating computational predictions and exploring new therapeutic avenues. The integration of computational methods with traditional wet-lab techniques has accelerated the discovery process, allowing researchers to screen large libraries of compounds more efficiently.

The compound's role in interdisciplinary research is another noteworthy aspect. 4-(2-Methylphenoxy)benzylamine Hydrochloride has been utilized in conjunction with other biochemical tools to study enzyme mechanisms and metabolic pathways. Its amine functionality serves as a reactive site for covalent modifications, enabling researchers to probe enzyme kinetics and substrate specificity. Such studies contribute valuable data to the broader field of drug discovery, where understanding molecular interactions at a fundamental level is crucial.

Recent publications highlight the compound's application in preclinical models investigating neuroprotective agents. The ability of 4-(2-Methylphenoxy)benzylamine Hydrochloride to cross the blood-brain barrier has been observed under certain conditions, suggesting its potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's. While these findings are preliminary, they underscore the compound's promise as a lead molecule for further investigation. The growing body of evidence supporting its biological relevance continues to fuel interest among academic and industrial researchers alike.

The synthesis of 4-(2-Methylphenoxy)benzylamine Hydrochloride involves well-established organic chemistry protocols, ensuring reproducibility and scalability. Key synthetic steps include nucleophilic substitution reactions followed by salt formation with hydrochloric acid. These processes are compatible with green chemistry principles, minimizing waste and utilizing sustainable reagents where possible. The synthetic route has been optimized to maximize yield while maintaining high purity standards, which are essential for pharmaceutical-grade materials.

In conclusion,4-(2-Methylphenoxy)benzylamine Hydrochloride (CAS No. 1172923-95-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and biological potential. Its versatility as a scaffold for drug design, coupled with its favorable physicochemical properties, positions it as a valuable asset in ongoing research efforts. As scientific understanding evolves, further exploration into the therapeutic applications of this compound is anticipated to yield groundbreaking discoveries that could benefit patients worldwide.

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Amadis Chemical Company Limited
(CAS:1172923-95-3)4-(2-Methylphenoxy)benzylamine Hydrochloride
A908576
Purity:99%
Quantity:1g
Price ($):508.0
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